molecular formula C19H29N3O3S B4758908 3-cyclopentyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide

3-cyclopentyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide

Cat. No.: B4758908
M. Wt: 379.5 g/mol
InChI Key: YUWUCLPUEOLPLR-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide is an organic compound that belongs to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains four carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

The synthesis of 3-cyclopentyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . The deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-cyclopentyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment . Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development. Additionally, it may have applications in the synthesis of other complex organic molecules .

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that are crucial for cell proliferation and survival . This makes it a potential candidate for the development of anticancer therapies.

Comparison with Similar Compounds

Properties

IUPAC Name

3-cyclopentyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-21-12-14-22(15-13-21)26(24,25)18-9-7-17(8-10-18)20-19(23)11-6-16-4-2-3-5-16/h7-10,16H,2-6,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWUCLPUEOLPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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